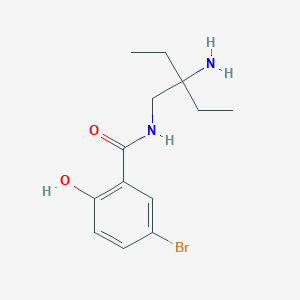
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide, also known as BIA, is a chemical compound that has been studied extensively for its potential use in scientific research. BIA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is not fully understood, but it is thought to work by modulating the activity of ion channels in cells. Specifically, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in a variety of cellular processes including pain sensation and cell proliferation.
Biochemical and Physiological Effects
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have analgesic effects, reduce oxidative stress, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide and its effects on ion channels in cells. Finally, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide could be used as a tool to study the function of ion channels in neurons and other cells, which could lead to new insights into the underlying mechanisms of various diseases.
Métodos De Síntesis
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzoic acid with N-tert-butyl-2-amino-2-methylpropanamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then deprotected to yield N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide in high purity.
Aplicaciones Científicas De Investigación
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been studied for its potential use as a tool to study the function of ion channels in neurons. In immunology, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have anti-inflammatory properties and could be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,13)6-14-10(16)8-5-7(12)3-4-9(8)15/h3-5,15H,6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDQMLTZAUIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)